molecular formula C16H14ClNO3S2 B2777143 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2097919-78-1

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2777143
CAS No.: 2097919-78-1
M. Wt: 367.86
InChI Key: OYIBOUVEWNHALJ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of chlorobenzene to introduce the sulfonamide group. This is followed by the coupling of furan and thiophene derivatives through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the sulfonamide group can yield the corresponding amine .

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide: Lacks the thiophene ring, which may affect its reactivity and biological activity.

    2-chloro-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Lacks the furan ring, which may alter its electronic properties.

    N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Lacks the chlorine atom, which can influence its chemical reactivity.

Uniqueness

The presence of both furan and thiophene rings in 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide provides a unique combination of electronic and steric properties that can enhance its interactions with biological targets and its utility in synthetic chemistry .

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIBOUVEWNHALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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